molecular formula C11H14N4O2 B1491538 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097997-20-9

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1491538
CAS RN: 2097997-20-9
M. Wt: 234.25 g/mol
InChI Key: BZWIMSFONDVLRA-UHFFFAOYSA-N
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Description

The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,3-dimethyl-1H-pyrazol-5-yl group would form a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazole compounds are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazole ring could influence its polarity and solubility .

Scientific Research Applications

Anti-Hepatitis B Virus Activity

A study reported the synthesis of derivatives through reactions involving ethoxymethylenemalononitrile and subsequent testing for antiviral activity against hepatitis B virus (HBV), demonstrating moderate to high activities. This highlights the potential of related compounds in antiviral research (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Synthesis and Antimicrobial Activity

Another research explored the regioselectivity of 1,3-dipolar cycloadditions to synthesize isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[3,4-d]pyridazines, among others. These compounds showed good antimicrobial, anti-inflammatory, and analgesic activities, indicating their potential in medical chemistry (Zaki, Sayed, & Elroby, 2016).

Novel Synthesis Techniques

Research on the novel synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones in water using a green synthesis approach highlights the importance of developing eco-friendly synthesis methods for these compounds. Such research contributes to the sustainable development of medicinal chemistry (Heravi & Daraie, 2016).

Antiviral and Antimicrobial Studies

The synthesis and evaluation of pyrimidine pyrazole derivatives for antimicrobial activity against bacteria and fungi further underline the versatility of these compounds. Some derivatives showed promising activities, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2014).

Anti-Cancer Activity

A study on the synthesis of 4-aminoantipyrine-based heterocycles and their evaluation as anticancer agents against a human tumor breast cancer cell line MCF7 found that certain derivatives were highly active. This indicates the potential of such compounds in cancer research (Ghorab, El-Gazzar, & Alsaid, 2014).

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some pyrazole compounds are known to have antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or agriculture, given the known properties of pyrazole compounds .

properties

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-4-15-10(16)6-8(12-11(15)17)9-5-7(2)13-14(9)3/h5-6H,4H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWIMSFONDVLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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